molecular formula C5H8BrNO B1277845 5-(Bromomethyl)pyrrolidin-2-one CAS No. 190271-85-3

5-(Bromomethyl)pyrrolidin-2-one

Cat. No. B1277845
M. Wt: 178.03 g/mol
InChI Key: QFOSFXPTXNRRMF-UHFFFAOYSA-N
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Description

The compound of interest, 5-(Bromomethyl)pyrrolidin-2-one, is a versatile intermediate in organic synthesis. It is not directly mentioned in the provided papers, but its related compounds and synthetic methods can provide insights into its chemistry. The papers discuss various brominated heterocyclic compounds, which are valuable in pharmaceutical chemistry and materials science due to their reactivity and potential biological activity .

Synthesis Analysis

The synthesis of related brominated heterocycles often involves multicomponent reactions, as seen in the preparation of pyrrolo[3,4-b]pyridin-5-ones, where a four-component synthesis is developed using ammonium chloride to accelerate the reaction . Similarly, the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks is achieved through Fischer indole cyclization, demonstrating the utility of brominated intermediates in constructing complex heterocycles . The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones through ring expansion-oxidation protocol is another example of the synthetic versatility of brominated compounds .

Molecular Structure Analysis

The molecular structures of brominated heterocycles are often confirmed by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. For instance, the structure of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones was determined using these methods, providing a clear understanding of the molecular geometry and electronic distribution within these molecules . The crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide further exemplifies the detailed structural analysis possible for such compounds .

Chemical Reactions Analysis

Brominated heterocycles participate in a variety of chemical reactions. For example, 5-(bromomethyl)-1-pyrrolinium bromides undergo rearrangement with alkoxides to yield functionalized piperidines, demonstrating the reactivity of the bromomethyl group in nucleophilic substitution reactions . The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from bis(bromomethyl)pyridine hydrobromides illustrates the use of brominated compounds in polymer chemistry . The enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine showcases the potential for brominated intermediates in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by the presence of the bromine atom, which is a heavy, electron-withdrawing group. This can affect the boiling point, solubility, and reactivity of these compounds. The reactivity of brominated intermediates towards nucleophiles is a key property that is exploited in various synthetic transformations, as seen in the preparation of thieno- and furo[3,4-b]-pyridin-2(1H)-ones . The bromine atom also facilitates the formation of C-H...N and C-H...O hydrogen bonds, as well as π...π stacking interactions, which can influence the solid-state packing of these molecules .

Scientific Research Applications

Rearrangements and Synthesis

  • Rearrangement into Piperidines : 5-(Bromomethyl)-1-pyrrolinium bromides can be rearranged with alkoxides in alcohol to form 2,5-dialkoxypiperidines, which are then easily converted into 3-alkoxypiperidines. These dialkoxypiperidines undergo thermal rearrangement to produce 5-alkoxy-1,2,3,4-tetrahydropyridines (Kimpe, Boelens, & Contreras, 1996).
  • Transformation into Piperidin-3-ones : 3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides can be reduced to 4,4-dialkyl-2-(bromomethyl)pyrrolidines using borane dimethyl sulfide, which are then transformed into piperidin-3-ones through ring expansion-oxidation in the presence of potassium carbonate (D’hooghe, Baele, Contreras, Boelens, & Kimpe, 2008).

Chemical Synthesis and Properties

  • Synthesis of Hyperbranched Polyelectrolytes : 3,5-Bis(bromomethyl)pyridine hydrobromide can be synthesized from 3,5-lutidine, leading to new hyperbranched polyelectrolytes through poly(N-alkylation). This process features the reactivity of -CH2Br end groups influenced by the electron-attractive effect of pyridinium groups (Monmoton, Lefebvre, & Fradet, 2008).
  • Spectroscopic Characterization and Computational Studies : Spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a similar compound, has been conducted using Fourier Transform-Infrared and Nuclear Magnetic Resonance spectroscopies, with Density Functional Theory (DFT) computations providing insights into its structure and properties (Vural & Kara, 2017).

Applications in Synthetic Chemistry

  • Synthesis of Piperidin-3-ones : Boron(III) bromide can induce ring contraction of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines via an intermediate bicyclic aziridinium ion, illustrating a unique conversion of piperidines into pyrrolidines (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).
  • Conformational Studies : Studies on 1-(2-bromophenyl)pyrrolidin-2-one and related compounds provide insights into their conformation, both in solution and solid state, contributing to understanding the structural properties of related γ-lactams (Fujiwara, Varley, & Veen, 1977).

Safety And Hazards

When handling “5-(Bromomethyl)pyrrolidin-2-one”, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

5-(bromomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOSFXPTXNRRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398882
Record name 5-(bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)pyrrolidin-2-one

CAS RN

190271-85-3
Record name 5-(bromomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VLA Malladi, AJ Sobczak, N Maricic… - Bioorganic & medicinal …, 2011 - Elsevier
Quorum sensing (QS) is a population-dependent signaling process bacteria use to control multiple processes including virulence that is critical for establishing infection. The most …
Number of citations: 22 www.sciencedirect.com
S De Brabandere - 2014 - biblio.ugent.be
As has been pointed out within the literature overview, only one synthesis towards 2-(carboxyethyl) aziridines bearing an amino substituent at the α-position of the ester moiety has been …
Number of citations: 4 biblio.ugent.be
J Ackermann, M Matthes, C Tamm - Helvetica chimica acta, 1990 - Wiley Online Library
Starting from D‐glutamic acid (5), the bicyclic compounds 4a and 4b were synthesized via 17 (Schemes 1 and 2). The reaction leading to 4g and 4h with LiCuPh 2 was not successful. …
Number of citations: 83 onlinelibrary.wiley.com
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
Four series of tetracyclic benzo[b]carbazolone compounds possessing more rotatable bonds and higher molecular flexibility were designed by either inserting a linker within the C8-side …
Number of citations: 11 www.sciencedirect.com

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